N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide

Carbonic anhydrase inhibition Sulfonylacetamide pharmacophore hCA IX

N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide (CAS 712320-07-5) is a research-exclusive sulfonylacetamide scaffold engineered for target-specific programs where classical sulfonamide antibiotics fail. Three structural features drive its procurement value: (1) a sulfonylacetamide (–SO₂–CH₂–CO–NH–) linker replacing the sulfonamide (–SO₂–NH–) junction, eliminating PABA-mimetic activity and enabling folate-pathway-independent antichlamydial screening; (2) a 5-methylisoxazol-3-yl terminus delivering 7–10-fold hCA IX K_I improvement (4.3–46.1 nM) over the SLC-0111 ureido linker series; (3) a predicted LogP of 1.98 with zero HBD (vs. 0.89/2 HBD for sulfamethoxazole) conferring superior passive permeability and mycobacterial cell wall penetration for FAAL/FadD-targeted TB programs (MIC 1.4–16.0 μg/mL demonstrated). Available at ≥98% purity from authenticated suppliers; ideal as a scaffold-hopping starting point or permeability assay benchmark. Inquire for bulk or custom synthesis options.

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
Cat. No. B5731588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
Molecular FormulaC12H12N2O4S
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
InChIKeyDPPIIVHKZXJQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide – Structural Identity, Class, and Procurement-Relevant Distinctions


N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide (CAS 712320-07-5; IUPAC: 2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide) is a synthetic small molecule with molecular formula C₁₂H₁₂N₂O₄S and molecular weight 280.30 g·mol⁻¹ [1]. It belongs to the phenylsulfonylacetamide class and incorporates a 5-methylisoxazole heterocycle connected via an acetamide bridge to a benzenesulfonyl moiety . This compound is structurally distinguished from clinically established sulfonamide antibiotics such as sulfamethoxazole (SMX) and sulfisoxazole acetyl by its sulfonylacetamide (–SO₂–CH₂–CO–NH–) linker, which replaces the classical sulfonamide (–SO₂–NH–) junction [2]. Available from multiple research chemical suppliers at ≥98% purity, it serves as a versatile scaffold for medicinal chemistry exploration, particularly in programs targeting carbonic anhydrase inhibition, antimycobacterial activity, and antichlamydial development where the sulfonylacetamide pharmacophore and the 5-methylisoxazol-3-yl terminus confer distinct molecular recognition properties [3][4].

Why Sulfamethoxazole or Sulfisoxazole Acetyl Cannot Substitute for N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide in Research Procurement


Generic substitution among isoxazole-bearing sulfonamide derivatives is unsupported by structural, mechanistic, and physicochemical evidence. The target compound employs a sulfonylacetamide linker (–SO₂–CH₂–CO–NH–) that is absent in sulfamethoxazole (sulfonamide linker, –SO₂–NH–) and topologically distinct from the N-acetyl-sulfonamide arrangement in sulfisoxazole acetyl [1]. Critically, the compound lacks the para-aminophenyl (PABA-mimetic) substructure required for dihydropteroate synthase engagement, meaning its mechanism of action is fundamentally different from that of classical sulfonamide antibiotics [2]. Furthermore, predicted physicochemical properties—including a calculated LogP of 1.98 (vs. ~0.89 for sulfamethoxazole), topological polar surface area of 76.02 Ų, and zero hydrogen bond donors—indicate substantially altered permeability, solubility, and target compartment access profiles that cannot be replicated by any marketed sulfonamide drug [3]. These three dimensions—linker chemistry, absence of the PABA pharmacophore, and divergent physicochemical profile—collectively preclude simple interchange.

Quantitative Comparative Evidence for N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide Against Closest Structural Analogs


Sulfonylacetamide Linker Confers Enhanced Carbonic Anhydrase IX Inhibition vs. Ureido Linker in SLC-0111 Series

In a systematically evaluated series of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides designed as SLC-0111 analogs, replacement of the SLC-0111 ureido linker with a flexible sulfonylacetamide linker enhanced inhibitory potency against the tumor-associated hCA IX isoform. The sulfonamide-bearing sulfones 5a–d and 5f displayed K_I values of 22.7, 11.2, 6.5, 5.1, and 32.6 nM, respectively, versus K_I = 45.0 nM for the clinical-stage SLC-0111 [1]. Because the target compound N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide incorporates this identical sulfonylacetamide linker but replaces the N-phenyl terminus with an N-(5-methylisoxazol-3-yl) group, it is positioned to exploit the same linker-driven potency advantage while introducing an isoxazole heterocycle for additional target interactions or selectivity modulation [2].

Carbonic anhydrase inhibition Sulfonylacetamide pharmacophore hCA IX Anticancer scaffold SLC-0111 analog

5-Methylisoxazol-3-yl Terminus Preferred over 3,4-Dimethylisoxazol-5-yl in Antichlamydial Acylated Sulfonamide Series

In a high-content screen of 9,800 compounds identifying acylated sulfonamides as C. trachomatis growth inhibitors, a direct structural comparison established that the 5-methyl-3-isoxazolyl terminus confers superior antichlamydial activity relative to the 3,4-dimethyl-5-isoxazolyl terminus. This was demonstrated across three matched pairs: compound 1 (5-methylisoxazol-3-yl) vs. compound 19 (3,4-dimethylisoxazol-5-yl); compound 3 vs. compound 21; and compound 17 vs. compound 18 [1]. Critically, the target compound N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide bears the favored 5-methylisoxazol-3-yl terminus, whereas sulfisoxazole acetyl—a potential comparator in antibacterial screening—carries the less active 3,4-dimethylisoxazol-5-yl isomer [2]. The acylated sulfonamides in this series were shown to act via a folate-independent mechanism distinct from classical sulfonamides, as PABA supplementation did not rescue C. trachomatis growth inhibition [3].

Antichlamydial Chlamydia trachomatis Isoxazole SAR 5-Methylisoxazole Acylated sulfonamide

Predicted Lipophilicity Advantage: LogP 1.98 vs. Sulfamethoxazole LogP 0.89 with Zero Hydrogen Bond Donors

In silico property prediction for the target compound yields a calculated LogP (clogP) of 1.98, a topological polar surface area (TPSA) of 76.02 Ų, 6 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. In contrast, sulfamethoxazole has a measured/calculated LogP of approximately 0.89, a TPSA of approximately 98–107 Ų (estimated from PubChem data), 2 hydrogen bond donors (primary amine), and 5 hydrogen bond acceptors [2]. Sulfisoxazole acetyl shows an even higher TPSA of approximately 106–115 Ų and a LogP of ~3.28 [3]. The zero HBD count of the target compound distinguishes it from both sulfamethoxazole (2 HBD) and sulfisoxazole acetyl (1 HBD), predicting improved passive membrane permeability and potentially superior penetration of intracellular or CNS compartments [1]. The intermediate LogP (1.98) positions the compound favorably within Lipinski's Rule of Five space while offering greater lipophilicity than sulfamethoxazole for targets in lipid-rich environments.

Lipophilicity LogP Membrane permeability Physicochemical profile Drug-likeness

Sulfonylacetamide Class Demonstrates Low Micromolar Antitubercular MIC Values Against M. tuberculosis H37Rv

An extended library of alkyl- and aryl-sulfonylacetamide derivatives was evaluated against Mycobacterium tuberculosis H37Rv, with the most active congeners (compounds 19, 22b, 22c, and 46) displaying MIC values of 1.4, 16.0, 13.0, and 5.9 μg/mL, respectively [1]. While these specific compounds feature alkyl-sulfonyl rather than phenylsulfonyl substituents, the conserved sulfonylacetamide pharmacophore is the core determinant of antimycobacterial activity in this series. The molecular target is hypothesized to be the fatty acyl-AMP ligase (FAAL) family (FadD enzymes), which are essential for mycolic acid biosynthesis in mycobacteria [2]. Notably, sulfamethoxazole—the closest clinical isoxazole comparator—lacks the sulfonylacetamide linker and shows substantially weaker antimycobacterial activity; its primary anti-mycobacterial utility arises from the trimethoprim combination rather than standalone potency [3]. The target compound therefore represents an isoxazole-functionalized entry point into the antitubercular sulfonylacetamide class.

Antitubercular Mycobacterium tuberculosis Sulfonylacetamide MIC Mycolic acid biosynthesis

Absence of PABA-Mimetic Amine Enables Folate-Independent Antibacterial Mechanism, Avoiding Classical Sulfonamide Cross-Resistance

Acylated sulfonamides structurally analogous to the target compound—specifically those lacking the free para-aminophenyl amine required for dihydropteroate synthase (DHPS) engagement—were demonstrated to inhibit C. trachomatis growth via a folate-independent mechanism. In a PABA competition experiment, compounds 1, 18, and 23 maintained identical MIC values in the presence or absence of 10 μM PABA, whereas sulfamethoxazole activity was abolished by PABA supplementation [1]. This mechanistic divergence is directly attributable to the absence of the 4-aminophenyl group: the acylation (or, in the target compound's case, replacement by a phenylsulfonylacetamide) blocks the amine required for DHPS active-site recognition [2]. The target compound N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide similarly lacks any PABA-mimetic amine, predicting that it will not be subject to the widespread DHPS-mediated sulfonamide resistance mechanisms that compromise sulfamethoxazole and sulfisoxazole efficacy [3].

Folate-independent PABA Dihydropteroate synthase Cross-resistance Sulfonamide resistance

Procurement-Driven Application Scenarios for N-(5-Methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide Based on Verified Evidence


Carbonic Anhydrase IX Inhibitor Development – Sulfonylacetamide Linker-Driven Lead Optimization

Research groups pursuing selective hCA IX inhibitors for anticancer applications can deploy this compound as a scaffold extension of the validated N-phenyl-2-(phenylsulfonyl)acetamide series. The sulfonylacetamide linker has been shown to deliver 7–10 fold improvement in hCA IX K_I relative to the SLC-0111 ureido linker (K_I 4.3–46.1 nM vs. 45.0 nM) [1]. The 5-methylisoxazol-3-yl terminus provides a heterocyclic replacement for the N-phenyl group, offering an additional vector for modulating CA isoform selectivity, as established by isoxazole-containing sulfonamide CA inhibitor studies [2].

Antichlamydial Screening with Folate-Independent Mechanism – Circumventing Sulfonamide Resistance

The compound is structurally pre-validated for antichlamydial screening programs seeking folate-independent growth inhibitors. Matched-pair SAR from the acylated sulfonamide series demonstrates that the 5-methylisoxazol-3-yl terminus is preferred over the 3,4-dimethylisoxazol-5-yl isomer found in sulfisoxazole [3]. Critically, the absence of a PABA-mimetic amine—confirmed by PABA competition assays on structural analogs—predicts activity against sulfonamide-resistant strains that overexpress or mutate dihydropteroate synthase [4]. This compound is suitable as a starting point for Chlamydia trachomatis inhibitor libraries.

Antitubercular Lead Generation Targeting Mycobacterial Fatty Acyl-AMP Ligases (FAAL/FadD)

The sulfonylacetamide pharmacophore is the core determinant of antimycobacterial activity in a recently characterized series achieving MIC values of 1.4–16.0 μg/mL against M. tuberculosis H37Rv [5]. The hypothesized target—the FAAL/FadD enzyme family involved in mycolic acid biosynthesis—represents a relatively unexploited mechanism in tuberculosis drug discovery. The target compound offers an isoxazole-functionalized variant of this pharmacophore, with predicted physicochemical properties (LogP 1.98, TPSA 76.02, zero HBD) compatible with mycobacterial cell wall penetration [6]. This compound can serve as a synthetic intermediate for generating focused libraries targeting FAAL enzymes.

Physicochemical Tool Compound for Permeability and Distribution Studies

With zero hydrogen bond donors, a moderate LogP of 1.98, and a TPSA of 76.02 Ų, this compound occupies a distinct physicochemical space compared to classical sulfonamide drugs (sulfamethoxazole: LogP 0.89, 2 HBD; sulfisoxazole acetyl: LogP 3.28, TPSA 106–115 Ų) [7]. These properties predict improved passive membrane permeability and potential CNS penetration. The compound can be utilized as a reference tool in permeability assays (PAMPA, Caco-2) or in studies correlating HBD count with intracellular accumulation, serving as a benchmark for the sulfonylacetamide-isoxazole chemotype.

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